molecular formula C21H38Sn B8433933 Stannane, tributyl(2,4,6-trimethylphenyl)- CAS No. 68971-91-5

Stannane, tributyl(2,4,6-trimethylphenyl)-

Cat. No. B8433933
Key on ui cas rn: 68971-91-5
M. Wt: 409.2 g/mol
InChI Key: NTOFNMITMDFBSZ-UHFFFAOYSA-N
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Patent
US09024093B2

Procedure details

To 2,4,6-trimethylphenylmagnesium bromide (1.0 M in THF, 10.0 mL, 10 mmol, 1.0 equiv) in THF (30 mL) at −78° C. was added nBu3SnCl (3.25 g, 10.0 mmol, 1.00 equiv). After stiffing for 1.0 hr at 23° C., the solvent was removed in vacuo and the residue was purified by fractional distillation to afford 3.68 g of the title compound as a colorless oil (90% yield).
Name
2,4,6-trimethylphenylmagnesium bromide
Quantity
10 mL
Type
reactant
Reaction Step One
Name
nBu3SnCl
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[Mg]Br.[Sn:12](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16]>C1COCC1>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:3]1[C:2]([CH3:1])=[CH:7][C:6]([CH3:8])=[CH:5][C:4]=1[CH3:9])[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
2,4,6-trimethylphenylmagnesium bromide
Quantity
10 mL
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)[Mg]Br
Name
nBu3SnCl
Quantity
3.25 g
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=C(C=C(C=C1C)C)C)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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